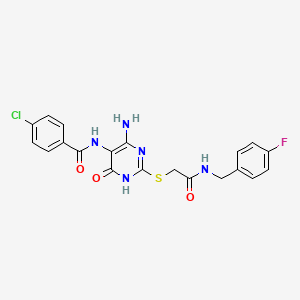
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by a diverse set of functional groups, including amide, thioether, and halogenated aromatic rings, which contribute to its multifunctional chemical behavior. The presence of both amino and oxo groups within the pyrimidinyl structure indicates potential for varied chemical reactivity and interactions.
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions that include condensation, halogenation, and amide bond formation. The synthesis might utilize starting materials like chlorobenzaldehyde and fluorobenzylamine, with specific conditions tailored to protect functional groups while forming the desired backbone and substituents.
Molecular Structure Analysis
The molecular structure is characterized by X-ray diffraction and spectroscopic methods (NMR, IR) to determine the arrangement of atoms and confirm the presence of specific functional groups. The planarity or three-dimensional conformation around the pyrimidine and benzamide units, alongside intramolecular hydrogen bonding, can significantly influence its chemical behavior.
Chemical Reactions and Properties
Its chemical reactivity is influenced by the nucleophilic amino groups and electrophilic carbonyl groups, facilitating reactions such as nucleophilic addition or substitution. The presence of a thioether might engage in oxidation or alkylation reactions, altering the molecule's electronic and steric properties.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity are determined by its molecular structure. The compound's polar functional groups and aromatic systems affect its solubility in various solvents, critical for its application in different fields.
Chemical Properties Analysis
Chemically, the compound exhibits properties such as fungicidal activity against specific strains, indicating potential bioactivity. Its reductive chemistry, involving nitro to amine or hydroxylamine transformations, showcases its susceptibility to undergo redox reactions.
For detailed exploration and verification of the above aspects, refer to the following sources, which, while not directly discussing the exact compound , provide insight into related compounds and methodologies that could be applied or inferred for "N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide":
- Synthesis and crystal structure analysis (Tian Da-ting et al., 2013)
- Chemical reactivity and biological evaluation (B. Palmer et al., 1995)
- Molecular docking and synthesis (M. R. Holam et al., 2022)
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El sistema tiazol, presente en este compuesto, ha sido explorado como bloque de construcción para agentes anticancerígenos. Específicamente, se sintetizó una serie de derivados de 2-arilalquilamino-4-amino-5-(3’,4’,5’-trimetoxibenzoil)-tiazol. Entre estos, el derivado de p-clorobencilamina (8e) y los análogos de p-cloro y p-metoxifenetilamina (8f y 8k) exhibieron una actividad antiproliferativa significativa contra las líneas celulares de cáncer U-937 y SK-MEL-1, con valores de IC50 que van desde 5,7 a 12,2 μM .
Actividad Antibacteriana
La parte fenoxi en la posición 4 del anillo fenilo del compuesto demostró una potente inhibición del crecimiento contra varias cepas bacterianas, comparable a los antibióticos establecidos como la gentamicina y la ciprofloxacina .
Inhibición de la Tubulina y la Cinasa Dependiente de Ciclina (CDK)
Los mismos derivados de tiazol fueron diseñados como inhibidores duales de la tubulina y las CDK. Se investigaron sus interacciones con estas proteínas, y mostraron efectos prometedores en la regulación del ciclo celular y la inducción de la apoptosis .
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3S/c21-13-5-3-12(4-6-13)18(29)25-16-17(23)26-20(27-19(16)30)31-10-15(28)24-9-11-1-7-14(22)8-2-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCZDGPQAMCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
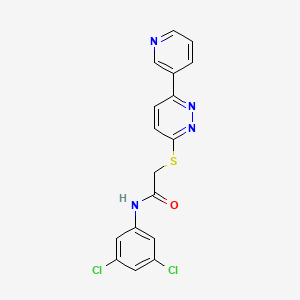

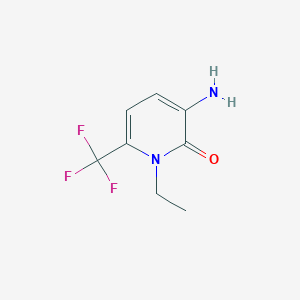
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
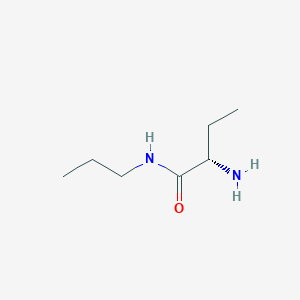
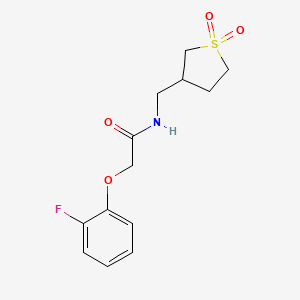


![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
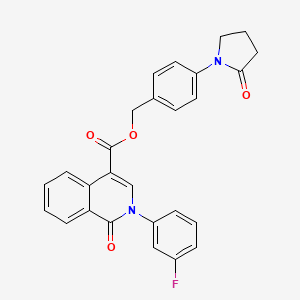
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)